Einecs 280-403-8 refers to 2-(diethylamino)-N'-(2-hydroxy-2,2-dimethylpropyl)formamidine, a chemical compound utilized in various industrial and pharmaceutical applications. This compound is characterized by its unique structure, which includes a formamidine moiety and a diethylamino group, making it a versatile building block in organic synthesis. Its molecular formula is C₁₀H₁₅N₃O, and it possesses distinct physical and chemical properties that allow it to participate in various reactions.
Several synthesis methods have been developed for producing Einecs 280-403-8:
Einecs 280-403-8 finds applications across various fields:
Interaction studies have shown that Einecs 280-403-8 can interact with various biological systems. Preliminary studies suggest that it may bind to specific enzymes or receptors, influencing metabolic pathways. Further research is necessary to elucidate these interactions fully and assess their implications for therapeutic uses.
Several compounds share structural similarities with Einecs 280-403-8. Below is a comparison highlighting their uniqueness:
The uniqueness of Einecs 280-403-8 lies in its specific combination of functional groups and biological activity potential, setting it apart from these similar compounds.
The systematic IUPAC name for Einecs 280-403-8 is 2-amino-5-[[2-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]-3-oxobutyroyl]amino]benzene-1,3-disulphonic acid, sodium salt. This name encapsulates the compound’s structural hierarchy: a benzene ring disubstituted with sulphonic acid groups at positions 1 and 3, an amino group at position 5, and a branched azo-linked side chain incorporating a pyrimidinyl moiety. The CAS Registry Number assigned to this compound is 83399-90-0, a unique identifier that ensures unambiguous differentiation from structurally similar substances.
The molecular formula of Einecs 280-403-8 is C₂₀H₁₃ClF₂N₇Na₃O₁₁S₃, with a molar mass of 765.97 g/mol. The sodium counterions balance the three sulphonic acid groups, rendering the compound water-soluble. Structurally, the molecule comprises:
The pyrimidinyl moiety (C₄H₂ClF₂N₃) introduces halogen atoms at positions 2 and 6, while the butyroyl group (-CO-CH₂-CO-) links the azo bridge to the aminobenzene core. This intricate architecture is critical for the compound’s reactivity and application-specific performance.
¹H Nuclear Magnetic Resonance spectroscopy provides critical structural information regarding the proton environments within EINECS 280-403-8 [4] [5]. The aromatic proton resonances typically appear in the downfield region between 7.0 and 8.5 parts per million, reflecting the deshielding effects of the electron-withdrawing azo and pyrimidine substituents [6]. The pyrimidine ring protons exhibit characteristic chemical shifts due to the electronegative nitrogen atoms and halogen substituents, with the chlorine and fluorine atoms on the pyrimidine ring creating distinct electronic environments [6] [7].
The amino group protons display variable chemical shifts depending on their hydrogen bonding environments and proximity to electron-withdrawing groups [4]. In deuterated dimethyl sulfoxide solvent, these protons typically resonate between 5.0 and 12.0 parts per million, with the exact position determined by the degree of hydrogen bonding and the electronic influence of adjacent aromatic systems [5] [6]. The azo linkage significantly affects the chemical environment of neighboring protons, causing distinctive downfield shifts characteristic of azo dye compounds [6] [8].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework and electronic environments within the molecular structure [9] [10]. The aromatic carbon atoms typically resonate between 120 and 160 parts per million, with specific chemical shifts dependent on their substitution patterns and electronic environments [6]. The pyrimidine ring carbons show characteristic patterns influenced by the nitrogen heteroatoms and halogen substituents, with the carbon bearing the amino group displaying distinct chemical shifts [11] [7].
The carbonyl carbon associated with the oxobutyroyl linkage appears in the characteristic region between 165 and 200 parts per million [5] [6]. Departmentless Enhancement by Polarization Transfer techniques facilitate the identification of different carbon multiplicities, distinguishing between quaternary, tertiary, secondary, and primary carbon atoms [10]. The sulfonate-bearing carbons exhibit specific chemical shifts reflecting their attachment to electron-withdrawing sulfonic acid groups [12].
Infrared spectroscopy provides definitive identification of functional groups through their characteristic vibrational frequencies [13] [14]. The nitrogen-hydrogen stretching vibrations appear in the region between 3200 and 3500 wavenumbers, with primary amines showing two distinct bands corresponding to symmetric and asymmetric stretching modes [15] [12]. The azo linkage, while not directly infrared active, influences the vibrational modes of adjacent functional groups [16] [17].
The sulfonic acid groups exhibit characteristic sulfur-oxygen stretching vibrations between 1000 and 1200 wavenumbers, with the asymmetric stretching modes typically appearing at higher frequencies than the symmetric modes [15] [12]. The pyrimidine ring displays characteristic carbon-nitrogen and carbon-carbon stretching vibrations in the fingerprint region below 1500 wavenumbers [11] [18]. Carbonyl stretching vibrations from the oxobutyroyl moiety appear between 1600 and 1700 wavenumbers, providing confirmation of the ketone functionality [15] [18].
Mass spectrometric analysis of EINECS 280-403-8 reveals characteristic fragmentation patterns typical of azo dye compounds [16] [19]. The molecular ion peak appears at mass-to-charge ratio 766, corresponding to the complete molecular structure [3]. However, azo compounds frequently exhibit limited molecular ion stability due to the labile nature of the azo linkage under electron impact conditions [16] [17].
The primary fragmentation pathway involves cleavage of the azo bond, generating two distinct fragment ions corresponding to the pyrimidine-containing and benzene disulfonate-containing portions of the molecule [16] [17]. This fragmentation pattern provides definitive structural confirmation and allows identification of the coupling partners used in the azo dye synthesis [16].
Sequential loss of sulfonic acid groups represents another characteristic fragmentation pattern, with successive losses of 80 daltons corresponding to sulfur trioxide elimination [20]. These fragmentations typically occur through charge-remote processes, providing information about the sulfonate substitution pattern [20]. The pyrimidine fragment retains the chlorine and fluorine substituents, generating characteristic isotope patterns that confirm the halogen content [17].
Tandem mass spectrometry experiments provide detailed fragmentation mechanisms and structural confirmation [21] [19]. Collision-induced dissociation of selected precursor ions reveals secondary fragmentation pathways, including elimination of amino groups and rearrangement reactions involving the pyrimidine ring system [21]. These experiments facilitate differentiation between structural isomers and provide definitive structural assignments [19].
Single crystal X-ray diffraction analysis provides the most definitive structural characterization, revealing three-dimensional molecular geometry and intermolecular interactions [22] [23]. Azo dye compounds typically crystallize in monoclinic or triclinic crystal systems, with the molecular geometry influenced by extensive π-π stacking interactions between aromatic ring systems [22] [24].
The azo bond length in structurally characterized azo dyes typically ranges between 1.24 and 1.28 Ångströms, confirming the double bond character of the nitrogen-nitrogen linkage [22] [23]. The pyrimidine ring system maintains planarity with carbon-nitrogen bond lengths between 1.32 and 1.38 Ångströms, consistent with aromatic character and delocalized π-electron systems [22] [25].
The benzene rings exhibit regular hexagonal geometry with carbon-carbon bond lengths approximately 1.39 Ångströms [22]. The sulfonate groups adopt tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths approximately 1.45 Ångströms [26] [12]. The molecular conformation is influenced by intramolecular hydrogen bonding between the amino groups and nearby electronegative atoms [22] [23].
The crystal structure reveals extensive intermolecular hydrogen bonding networks involving the amino groups, sulfonate oxygens, and water molecules [22] [23]. These interactions contribute to the high melting point and thermal stability characteristic of azo dye compounds [24]. The aromatic ring systems participate in π-π stacking interactions with interplanar distances typically ranging between 3.3 and 3.6 Ångströms [24].
The sodium cations coordinate to sulfonate oxygen atoms and water molecules, forming complex three-dimensional coordination networks that stabilize the crystal structure [24]. The chlorine and fluorine substituents on the pyrimidine ring participate in halogen bonding interactions, contributing additional stabilization to the crystal lattice [22].